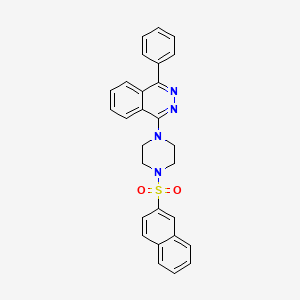![molecular formula C25H24ClFN4O4S B11608980 7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11608980.png)
7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of a catalyst.
Introduction of the fluorine atom: This step involves the fluorination of the quinoline core using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Acylation and thiolation: The final steps involve the acylation of the piperazine ring with 4-chlorophenylacetyl chloride, followed by thiolation to introduce the methanethioyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanethioyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and piperazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of quinolone antibiotics. It is also used in the development of new synthetic methodologies for complex organic molecules.
Biology
In biological research, the compound is used to study bacterial resistance mechanisms and the development of new antibacterial agents. It serves as a reference compound in microbiological assays.
Medicine
Medically, the compound is investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant strains. It is also studied for its pharmacokinetics and pharmacodynamics properties.
Industry
In the pharmaceutical industry, the compound is used in the development of new antibiotics and as a standard for quality control in drug manufacturing.
作用机制
The antibacterial activity of 7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
7-(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific structural modifications, which enhance its activity against resistant bacterial strains. The presence of the methanethioyl group and the 4-chlorophenylacetamido moiety contribute to its distinct pharmacological profile.
属性
分子式 |
C25H24ClFN4O4S |
|---|---|
分子量 |
531.0 g/mol |
IUPAC 名称 |
7-[4-[[2-(4-chlorophenyl)acetyl]carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H24ClFN4O4S/c1-2-29-14-18(24(34)35)23(33)17-12-19(27)21(13-20(17)29)30-7-9-31(10-8-30)25(36)28-22(32)11-15-3-5-16(26)6-4-15/h3-6,12-14H,2,7-11H2,1H3,(H,34,35)(H,28,32,36) |
InChI 键 |
YVZDPMOQPJVICD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)CC4=CC=C(C=C4)Cl)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11608899.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11608909.png)
![1-{[(4-Ethoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11608916.png)
![(7Z)-3-(4-methylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608918.png)
![3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608921.png)
![2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid](/img/structure/B11608925.png)
![1-[6-(5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11608926.png)
![ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11608935.png)
![3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11608937.png)
![(5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11608939.png)
![ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11608944.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11608959.png)
![N,N-dibutyl-4-chloro-3-fluoro[1,4]benzodioxino[2,3-c]pyridin-1-amine](/img/structure/B11608967.png)

